molecular formula C4H9O2PS2-2 B14428290 O-Butyl phosphorodithioate CAS No. 81125-36-2

O-Butyl phosphorodithioate

Cat. No.: B14428290
CAS No.: 81125-36-2
M. Wt: 184.2 g/mol
InChI Key: KQTUYWLWRMTXPI-UHFFFAOYSA-L
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Description

O-Butyl phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an oxygen atom, with a butyl group attached to the oxygen. This compound is part of the broader class of phosphorodithioates, which are known for their diverse applications in various fields, including agriculture, industry, and scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: O-Butyl phosphorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates.

    Substitution: It can participate in substitution reactions where the butyl group or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides and thiols are commonly used under basic conditions.

Major Products Formed:

    Oxidation: The major product is phosphorothioate.

    Substitution: Depending on the substituents, various organophosphorus compounds can be formed.

Scientific Research Applications

O-Butyl phosphorodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-Butyl phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound forms covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in pests, leading to their death .

Comparison with Similar Compounds

  • Azinphos-ethyl
  • Azinphos-methyl
  • Cadusafos
  • Dimethoate
  • Dioxathion
  • Disulfoton
  • Ethion
  • Ethoprophos
  • Isomalathion
  • Malathion
  • Methidathion
  • Phosalone
  • Phosmet
  • Terbufos

Uniqueness: O-Butyl phosphorodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable bonds with enzymes and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications.

Properties

CAS No.

81125-36-2

Molecular Formula

C4H9O2PS2-2

Molecular Weight

184.2 g/mol

IUPAC Name

butoxy-oxido-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C4H11O2PS2/c1-2-3-4-6-7(5,8)9/h2-4H2,1H3,(H2,5,8,9)/p-2

InChI Key

KQTUYWLWRMTXPI-UHFFFAOYSA-L

Canonical SMILES

CCCCOP(=S)([O-])[S-]

Origin of Product

United States

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